2-Hydrazinyl-6-methylpyrazine

描述

Structure

3D Structure

属性

IUPAC Name |

(6-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-7-3-5(8-4)9-6/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATYMXZXBKVLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623458 | |

| Record name | 2-Hydrazinyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19848-57-8 | |

| Record name | 2-Hydrazinyl-6-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazinyl-6-methylpyrazine is a heterocyclic organic compound of significant interest in medicinal chemistry. Its unique structural features, combining the reactivity of a hydrazine moiety with the aromatic pyrazine core, make it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors and other pharmaceuticals. Detailed experimental protocols and spectral data are included to provide a practical resource for researchers in the field.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[1] The incorporation of a pyrazine moiety can significantly influence the pharmacological properties of a target compound, making it a focal point for rational drug design.[3] The addition of a hydrazinyl group to the pyrazine core introduces a reactive nucleophilic center, opening up a plethora of possibilities for chemical modification and the construction of complex molecular architectures.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 55359-24-5 | - |

| Molecular Formula | C₅H₈N₄ | |

| Molecular Weight | 124.14 g/mol | |

| Melting Point | 84-88 °C | - |

| Boiling Point | 249.8 °C (Predicted) | - |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Solubility in water is expected to be moderate. | Inferred from related compounds[4] |

| Appearance | Off-white to yellow crystalline solid. | - |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable leaving group, typically a halogen, on the pyrazine ring with hydrazine.

Synthetic Pathway

The most common precursor for the synthesis is 2-chloro-6-methylpyrazine. The reaction is typically carried out by refluxing 2-chloro-6-methylpyrazine with hydrazine hydrate in a suitable solvent, such as ethanol or isopropanol.[5]

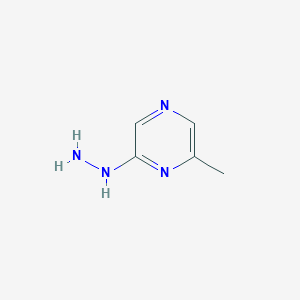

Caption: Synthesis of this compound.

Reactivity Profile

The hydrazinyl group is the most reactive site in the molecule. The lone pair of electrons on the terminal nitrogen atom makes it a potent nucleophile. This reactivity is central to its utility in forming new chemical bonds.

A key reaction of this compound is its condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[6][7][8] This reaction is often catalyzed by a small amount of acid and proceeds readily under mild conditions.

Caption: Role in kinase inhibitor development.

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in a variety of other therapeutic areas. The structural motif is found in compounds with antitubercular, antiviral, and anti-inflammatory activities. [1]The ability to readily modify the hydrazinyl group of this compound allows for the exploration of a vast chemical space in the search for new drug candidates.

Spectral Data and Characterization

Accurate characterization of this compound is crucial for its use in research and development. Below is a summary of expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methyl protons, and the protons of the hydrazinyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the hydrazinyl group and the electron-withdrawing nature of the ring nitrogens. The NH and NH₂ protons of the hydrazinyl group may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the pyrazine ring and the methyl group. The chemical shifts will reflect the electronic environment of each carbon atom. For comparison, the predicted ¹³C NMR data for the related 2-hydroxy-5-methylpyrazine shows signals in the range of 125-160 ppm for the ring carbons and 20-25 ppm for the methyl carbon. [9]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazinyl group.

-

C=N and C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

C-H stretching: Aliphatic C-H stretching of the methyl group around 2900-3000 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): A prominent peak at m/z 124 corresponding to the molecular weight of the compound is expected.

-

Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for pyrazines involve the loss of HCN or cleavage of the side chains. [10][11][12]The hydrazinyl group may also undergo characteristic fragmentation.

Experimental Protocols

Synthesis of this compound

Materials:

-

2-Chloro-6-methylpyrazine [13]* Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-methylpyrazine (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Safety Precautions: Hydrazine is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. [9]3. Process the spectra to determine chemical shifts, coupling constants, and integrations.

Infrared (IR) Spectroscopy:

-

Acquire the FT-IR spectrum of the solid sample using a KBr pellet or an ATR accessory. [14][15]2. Identify the characteristic absorption bands for the functional groups present.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., electrospray ionization - ESI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern. [10] High-Performance Liquid Chromatography (HPLC):

-

Develop an HPLC method for purity analysis using a C18 reverse-phase column. [16]2. A mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., formic acid or ammonium acetate) is a good starting point.

-

Use a UV detector for detection at an appropriate wavelength.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated success of pyrazine-containing compounds in drug discovery, particularly as kinase inhibitors, underscores the potential of this compound as a key intermediate in the development of future therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

- Royal Society of Chemistry.

-

SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (URL: [Link])

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. 2018. (URL: [Link])

-

United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (URL: [Link])

- Organic Syntheses Procedure. (URL not provided)

-

Reactions of the hydrazide 2 with certain carbonyl compounds. ResearchGate. (URL: [Link])

-

Attygalle, A. B., et al. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. 2019. (URL: [Link])

-

Optimization for the analysis of pyrazines in aqueous solution by direct immersion-solid phase microextraction. Royal Society of Chemistry. (URL: [Link])

-

The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines. Tetrahedron. 2021. (URL: [Link])

-

Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,... ResearchGate. (URL: [Link])

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023. (URL: [Link])

-

Krishnakumar, V., & Muthunatesan, S. Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 2-Methylpyrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2009. (URL: [Link])

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. (URL: [Link])

-

Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation. Journal of the American Society for Mass Spectrometry. 2007. (URL: [Link])

-

Clark, J. Fragmentation patterns in the mass spectra of organic compounds. Chemguide. (URL: [Link])

- Synthesis process of 2-hydrazinopyridine derivative.

-

The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. ResearchGate. (URL: [Link])

-

Synthesis and cytotoxicity activity of some novel hydrazide, pyrazole, isoxazole, pyrimidine and fused pyran-2-one derivatives. HETEROCYCLES. 2015. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: [Link])

-

Reva, I., et al. Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. 2006. (URL: [Link])

-

Pyrazine Derivatives—Versatile Scaffold. Semantic Scholar. (URL: [Link])

-

Pyrazine, 2-ethenyl-6-methyl-. NIST WebBook. (URL: [Link])

-

Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV. (URL: [Link])

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. ResearchGate. (URL: [Link])

-

2-methyl-4-phenyl-6-hydrazinopyrimidine - Optional[FTIR] - Spectrum. SpectraBase. (URL: [Link])

-

Pyrazine Derivatives—Versatile Scaffold. ResearchGate. (URL: [Link])

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Frontiers in Chemistry. 2024. (URL: [Link])

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation oft[16][17][18]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. 2022. (URL: [Link])

-

Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. (URL: [Link])

-

Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. RSC Advances. 2021. (URL: [Link])

-

Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. (URL: [Link])

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. (URL: [Link])

-

2-Chloro-6-methylpyrazine. PubChem. (URL: [Link])

-

Synthesis of 2-methyl-6-vinylpyrazine. ResearchGate. (URL: [Link])

-

Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules. 2021. (URL: [Link])

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ruidera.uclm.es [ruidera.uclm.es]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 2-Methylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]

- 17. rsc.org [rsc.org]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-Depth Technical Guide to 2-Hydrazinyl-6-methylpyrazine (CAS: 19848-57-8): Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydrazinyl-6-methylpyrazine, a heterocyclic building block of significant interest in medicinal chemistry. While specific literature on this compound is limited, this guide consolidates available data and provides expert-driven insights into its synthesis, characterization, and potential applications. By drawing parallels with structurally related compounds and leveraging established chemical principles, this document serves as a valuable resource for researchers looking to incorporate this versatile scaffold into their drug discovery and development programs. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, and the introduction of a reactive hydrazinyl group at the 2-position opens up a wealth of possibilities for the synthesis of novel molecular architectures with diverse biological activities.[1][2]

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in drug discovery.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its π-deficient nature, contribute to its favorable interactions with biological targets.[1] A testament to its therapeutic importance is the presence of the pyrazine moiety in several clinically successful drugs, such as the anti-tuberculosis agent pyrazinamide and the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin.

This compound (CAS: 19848-57-8) is a functionalized pyrazine derivative that combines the desirable features of the pyrazine core with the versatile reactivity of a hydrazinyl substituent. The hydrazinyl group is a potent nucleophile and a precursor to a wide array of other functional groups and heterocyclic systems, making this compound a valuable starting material for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis and drug design.

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19848-57-8 | [3] |

| Molecular Formula | C₅H₈N₄ | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Melting Point | 86 °C | [3] |

| Boiling Point | 249.8 °C | [3] |

| SMILES | CC1=CN=CC(=N1)NN | [3] |

Spectroscopic Characterization (Predicted)

2.2.1. 1H NMR Spectroscopy (Predicted in DMSO-d6, 400 MHz)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methyl group, and the protons of the hydrazinyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | ~8.0 | s | 1H |

| Pyrazine-H | ~7.8 | s | 1H |

| -NH2 | 4.0 - 5.0 | br s | 2H |

| -NH- | 7.5 - 8.5 | br s | 1H |

| -CH3 | ~2.4 | s | 3H |

Rationale: The aromatic protons are expected in the downfield region typical for pyrazines. The hydrazinyl protons often appear as broad singlets due to quadrupole broadening and exchange with residual water. The methyl group protons will be a sharp singlet in the aliphatic region.

2.2.2. 13C NMR Spectroscopy (Predicted in DMSO-d6, 100 MHz)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C (C-N-NH2) | 155 - 160 |

| Pyrazine-C (C-CH3) | 150 - 155 |

| Pyrazine-CH | 130 - 135 |

| Pyrazine-CH | 125 - 130 |

| -CH3 | 20 - 25 |

Rationale: The carbon atoms directly attached to the electronegative nitrogen atoms will be the most deshielded and appear at the highest chemical shifts. The methyl carbon will be the most shielded and appear at the lowest chemical shift.

2.2.3. FT-IR Spectroscopy (Predicted, KBr Pellet)

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm-1) |

| N-H stretch (hydrazine) | 3400 - 3200 (multiple bands) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N, C=C stretch (aromatic ring) | 1600 - 1450 |

| N-H bend | 1650 - 1580 |

Rationale: The N-H stretching vibrations of the hydrazinyl group are typically broad and appear in the 3400-3200 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below. The characteristic ring stretching vibrations for the pyrazine core will be in the 1600-1450 cm⁻¹ region.

2.2.4. Mass Spectrometry (Predicted, ESI+)

Mass spectrometry will confirm the molecular weight of the compound.

| Ion | Predicted m/z |

| [M+H]+ | 125.08 |

| [M+Na]+ | 147.06 |

Rationale: In electrospray ionization (ESI) in positive mode, the molecule is expected to be readily protonated to give the [M+H]⁺ ion as the base peak. The sodium adduct [M+Na]⁺ may also be observed.

Synthesis of this compound

The most logical and established method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable leaving group on the pyrazine ring with hydrazine. The readily available 2-chloro-6-methylpyrazine serves as an excellent starting material for this transformation.

Proposed Synthetic Scheme

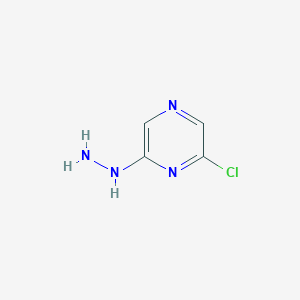

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is based on well-established procedures for the synthesis of analogous hydrazinyl-substituted heterocycles.[6]

Materials:

-

2-Chloro-6-methylpyrazine

-

Hydrazine hydrate (80% solution in water or anhydrous)

-

Ethanol (or other suitable high-boiling solvent like n-butanol)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-chloro-6-methylpyrazine (1.0 eq) in ethanol (10-20 mL per gram of starting material).

-

Addition of Hydrazine: While stirring under an inert atmosphere, add an excess of hydrazine hydrate (5-10 eq) to the solution. The use of an excess of hydrazine is crucial to drive the reaction to completion and to minimize the formation of di-substituted byproducts.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the hydrazine and the product.

-

Excess Hydrazine: Ensures the complete consumption of the starting material and minimizes the formation of undesired side products.

-

Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution reaction.

-

Aqueous Workup: Removes the excess hydrazine hydrate and any inorganic salts.

-

Purification: Recrystallization or column chromatography is essential to obtain the product in high purity, which is critical for subsequent applications in drug discovery.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the versatile reactivity of the hydrazinyl group, which can serve as a nucleophile or be transformed into various other functionalities. This makes it an attractive starting material for the synthesis of a wide range of pyrazine-containing compounds with potential therapeutic applications.[1]

Key Reactions of the Hydrazinyl Group

Caption: Key reactions of this compound.

4.1.1. Hydrazone Formation: The reaction of this compound with aldehydes or ketones readily forms stable hydrazones. This is a common strategy to introduce diverse substituents and explore structure-activity relationships (SAR). Hydrazones themselves are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

4.1.2. Heterocycle Synthesis: The hydrazinyl moiety is a key precursor for the construction of various five- and six-membered nitrogen-containing heterocycles. For example:

-

Pyrazoles: Condensation with 1,3-dicarbonyl compounds yields pyrazole derivatives.

-

Triazolopyrazines: Cyclization reactions can lead to the formation of fused heterocyclic systems like triazolopyrazines, which are scaffolds of interest in medicinal chemistry.[7]

-

Pyridazines: Reaction with 1,4-dicarbonyl compounds can be used to construct pyridazine rings.

4.1.3. Acylation and Sulfonylation: The nucleophilic nitrogen atoms of the hydrazinyl group can be readily acylated or sulfonylated to form the corresponding hydrazides and sulfonohydrazides. These derivatives can exhibit distinct biological profiles and serve as important intermediates for further functionalization.

Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with pyrazine and hydrazone/hydrazide-containing molecules, derivatives of this compound could be explored for a variety of therapeutic applications, including:

-

Anticancer Agents: The pyrazine scaffold is present in several kinase inhibitors, and novel derivatives could be designed to target specific oncogenic pathways.[1]

-

Antimicrobial Agents: The structural similarity to pyrazinamide suggests potential for the development of new anti-mycobacterial agents. Furthermore, the hydrazone motif is a common feature in many antimicrobial compounds.[8]

-

Central Nervous System (CNS) Disorders: Pyrazine derivatives have shown activity against various CNS targets.

-

Anti-inflammatory Agents: Hydrazones are known to possess anti-inflammatory properties.[8]

Safety and Handling

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively documented, this technical guide provides a solid foundation for its synthesis, characterization, and potential applications by leveraging established chemical principles and data from analogous structures. Its straightforward synthesis from commercially available starting materials, combined with the rich chemistry of the hydrazinyl group, makes it an accessible and valuable tool for the generation of novel compound libraries. As the quest for new and effective therapeutics continues, the exploration of derivatives of this compound is a worthwhile endeavor for any drug discovery program focused on heterocyclic chemistry.

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

A review exploring biological activities of hydrazones. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

- Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. (2013). Organic Syntheses, 90, 287-300. doi:10.15227/orgsyn.090.0287

-

Synthesis and Characterization of a Novel 2-Pyrazoline. (2007). Molecular Diversity Preservation International. Retrieved January 4, 2026, from [Link]

- Synthesis of New Triazolopyrazine Antimalarial Compounds. (2020). Molecules, 25(23), 5747. doi:10.3390/molecules25235747

- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). Molecules, 27(15), 4983. doi:10.3390/molecules27154983

- Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2019). Russian Journal of Organic Chemistry, 55(3), 335-338.

- SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. (2015). HETEROCYCLES, 91(6), 1211-1226. doi:10.3987/COM-15-13175

-

Synthesis and Characterization of a Novel 2-Pyrazoline. (2007). Molecular Diversity Preservation International. Retrieved January 4, 2026, from [Link]

- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. (2001). Inorganica Chimica Acta, 318(1-2), 153-156.

-

Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Pyrazine, 2-ethenyl-6-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

-

Pyrazine, 2-ethenyl-6-methyl-. (n.d.). NIST WebBook. Retrieved January 4, 2026, from [Link]

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. doi:10.3390/molecules28217440

- 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magnetic Resonance in Chemistry, 48(11), 870-876.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112. doi:10.3390/molecules27041112

- Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. (2024). RSC Advances, 14(13), 9035-9049. doi:10.1039/d4ra00525b

-

2-methyl-6-vinyl pyrazine, 13925-09-2. (n.d.). The Good Scents Company. Retrieved January 4, 2026, from [Link]

-

2-Ethyl-6-methylpyrazine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

2-Methylpyrazine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. (2023). Molecules, 28(16), 6031. doi:10.3390/molecules28166031

- Pyrazine derivatives and pharmaceutical use thereof. (n.d.). Google Patents.

-

2-Methylpyrazine - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 19848-57-8 | UAA84857 [biosynth.com]

- 4. 2-Methylpyrazine(109-08-0) 13C NMR spectrum [chemicalbook.com]

- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicaljournal.org [chemicaljournal.org]

- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jyoungpharm.org [jyoungpharm.org]

An In-Depth Technical Guide to the Structure Elucidation of 2-Hydrazinyl-6-methylpyrazine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-hydrazinyl-6-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrazine scaffold is a key component in numerous bioactive molecules, and the introduction of a hydrazinyl group offers a versatile handle for further chemical modification. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This document outlines a multi-pronged analytical approach, integrating mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to unambiguously determine the molecular structure. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers, scientists, and drug development professionals with a robust and self-validating workflow.

Introduction: The Significance of this compound

Pyrazine derivatives are prevalent in nature and are recognized for their diverse biological activities. The pyrazine ring is a key structural motif in various pharmaceuticals, contributing to their therapeutic effects. The subject of this guide, this compound, is a functionalized pyrazine with potential applications as a building block in the synthesis of more complex molecules. The hydrazinyl moiety, in particular, is a reactive functional group that can participate in a variety of chemical transformations, making it a valuable synthon for creating libraries of compounds for drug discovery screening.

Given its potential, the unequivocal confirmation of the structure of this compound is paramount. An erroneous structural assignment can lead to misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development campaign. This guide, therefore, presents a systematic and logical workflow for its complete structural characterization.

The Elucidation Workflow: A Multi-Technique Approach

The structure elucidation of a novel or synthesized compound is rarely accomplished with a single analytical technique. Instead, a combination of methods is employed, with each providing a unique piece of the structural puzzle. The workflow presented here for this compound relies on the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Mass spectrometry is the first-line technique for determining the molecular weight of a compound and can provide valuable information about its elemental composition and fragmentation patterns.

Theoretical Basis

In mass spectrometry, a molecule is ionized and then separated based on its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Predicted Mass Spectrum of this compound

For this compound (C₅H₈N₄), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 125.0827.

| Parameter | Predicted Value |

| Molecular Formula | C₅H₈N₄ |

| Monoisotopic Mass | 124.0749 g/mol |

| [M+H]⁺ (HRMS) | 125.0827 |

| [M+Na]⁺ (HRMS) | 147.0646 |

Table 1: Predicted Mass Spectrometry Data for this compound.

The fragmentation pattern in the mass spectrum can also provide structural clues. Hydrazine derivatives are known to undergo characteristic fragmentation, which can help in confirming the presence of the hydrazinyl group.[1]

Figure 2: A plausible fragmentation pathway for this compound in Mass Spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺) and use the instrument's software to calculate the elemental composition. Analyze the fragmentation pattern to identify characteristic losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of individual atoms and their connectivity.

Theoretical Basis

NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H NMR provides information about the number and types of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish correlations between nuclei, allowing for the complete assembly of the molecular structure.

Predicted NMR Spectra of this compound

Based on the known chemical shifts of pyrazine derivatives, the following NMR data can be predicted for this compound.[2][3][4]

¹H NMR (500 MHz, CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.0 | s | 1H | Pyrazine ring proton |

| H-5 | ~7.8 | s | 1H | Pyrazine ring proton |

| -NH₂ | ~4.5 (broad) | s | 2H | Hydrazinyl protons |

| -NH- | ~6.0 (broad) | s | 1H | Hydrazinyl proton |

| -CH₃ | ~2.5 | s | 3H | Methyl protons |

¹³C NMR (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~158 | Pyrazine ring carbon (attached to -NHNH₂) |

| C-6 | ~155 | Pyrazine ring carbon (attached to -CH₃) |

| C-3 | ~135 | Pyrazine ring carbon |

| C-5 | ~130 | Pyrazine ring carbon |

| -CH₃ | ~21 | Methyl carbon |

Table 2: Predicted ¹H and ¹³C NMR Data for this compound.

Figure 3: Key predicted 2D NMR correlations (HSQC and HMBC) for this compound.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, including COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

-

-

Data Analysis: Integrate the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts and multiplicities of all signals. Use the 2D NMR data to piece together the molecular structure by identifying neighboring protons and the connectivity of the carbon skeleton.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Theoretical Basis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule's functional groups.

Predicted IR Spectrum of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Assignment |

| N-H stretch | 3400-3200 | Medium | Hydrazinyl group |

| C-H stretch (aromatic) | 3100-3000 | Medium | Pyrazine ring |

| C-H stretch (aliphatic) | 2980-2850 | Medium | Methyl group |

| C=N stretch | 1650-1550 | Strong | Pyrazine ring |

| C=C stretch | 1600-1475 | Strong | Pyrazine ring |

| N-H bend | 1650-1580 | Medium | Hydrazinyl group |

| C-H bend | 1470-1370 | Medium | Methyl group |

Table 3: Predicted Infrared Absorption Frequencies for this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Assignment

By integrating the data from mass spectrometry, NMR spectroscopy, and IR spectroscopy, a definitive structural assignment for this compound can be achieved. The mass spectrum will confirm the molecular formula, the NMR spectra will elucidate the precise arrangement of atoms and their connectivity, and the IR spectrum will verify the presence of the key functional groups. This multi-faceted approach ensures a high degree of confidence in the final structure, providing a solid foundation for any subsequent research and development activities.

References

- Vertex AI Search. (n.d.). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates.

- Vertex AI Search. (n.d.). 6.2.2. Pyrazines.

- ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and...

- ResearchGate. (n.d.). Figure 3. 1H-NMR spectra of embelin, pyrazine, 4,4'-bipyridine,...

- Vertex AI Search. (n.d.). Chemical Transformation of Pyrazine Derivatives.

- ChemicalBook. (n.d.). Pyrazine(290-37-9) 1H NMR spectrum.

Sources

2-Hydrazinyl-6-methylpyrazine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers

Abstract: 2-Hydrazinyl-6-methylpyrazine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique structure, featuring a pyrazine core substituted with a nucleophilic hydrazinyl group, positions it as a versatile building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its core physicochemical properties, outlines a validated synthetic protocol, and explores its functional role as a strategic intermediate in the design of targeted therapeutics. All quantitative data, protocols, and mechanistic pathways are presented to support advanced research and development applications.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine ring is a privileged scaffold in modern drug discovery. As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, it is recognized as a bioisostere of benzene, pyridine, and pyrimidine rings. The presence of electronegative nitrogen atoms makes the pyrazine ring electron-deficient, which influences its pharmacokinetic profile and ability to engage in specific molecular interactions.

Several FDA-approved drugs, including Bortezomib (for multiple myeloma) and Amiloride (a diuretic), feature the pyrazine core, highlighting its clinical significance.[1] In kinase inhibitors, the pyrazine nitrogen atoms frequently serve as crucial hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase protein. The introduction of a hydrazinyl (-NHNH2) group onto this scaffold, as in this compound, provides a reactive handle for further chemical elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.

Core Physicochemical and Structural Data

The fundamental identity and properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

Chemical Identity and Molecular Formula

The structure consists of a pyrazine ring methylated at position 6 and substituted with a hydrazinyl group at position 2.

Quantitative Molecular and Physical Properties

The following table provides key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | [2] |

| Melting Point | 86 °C | [2] |

| Boiling Point | 249.8 °C (at 760 mmHg) | [2] |

| SMILES | CC1=CN=CC(=N1)NN | [2] |

Synthesis Pathway and Experimental Protocol

The most common and efficient method for synthesizing hydrazinyl-substituted heteroaromatics is through the nucleophilic aromatic substitution of a suitable halo-precursor with hydrazine hydrate.[3] This approach is widely documented for analogous pyridine and pyrimidine systems.

Proposed Synthetic Workflow

The synthesis of this compound is logically achieved via the hydrazinolysis of 2-chloro-6-methylpyrazine. The workflow involves the displacement of the chloride, a good leaving group, by the highly nucleophilic hydrazine.

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system based on established procedures for similar chemical transformations.[3][4]

Materials:

-

2-Chloro-6-methylpyrazine (1.0 eq)

-

Hydrazine hydrate (80% solution in water, 5.0 eq)

-

Ethanol (or another suitable alcohol like n-butanol), ~5 mL per mmol of starting material

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-6-methylpyrazine and ethanol. Stir until the starting material is fully dissolved.

-

Addition of Reagent: Carefully add hydrazine hydrate to the solution at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours.

-

Causality Insight: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrazine ring. The excess hydrazine serves both as a reagent and to drive the equilibrium towards the product.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material spot (2-chloro-6-methylpyrazine) indicates reaction completion.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. b. Dilute the residue with water and add ethyl acetate. Transfer the mixture to a separatory funnel. c. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any HCl formed), water, and finally brine. d. Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from the reactivity of its hydrazinyl moiety, which serves as a potent nucleophile and a precursor for forming other functional groups and heterocyclic rings.

Role as a Synthetic Intermediate

The primary application is as a key intermediate for building more complex molecules. The hydrazinyl group can readily react with:

-

Aldehydes and Ketones: To form hydrazones, which can be further cyclized or used as ligands.

-

β-Ketoesters: To construct pyrazole rings, another important pharmacophore.

-

Isocyanates and Isothiocyanates: To form semicarbazides and thiosemicarbazides, respectively.

This reactivity makes it a valuable starting material for generating compound libraries aimed at various biological targets.

Logical Pathway for Bioactive Molecule Synthesis

The following diagram illustrates the logical flow of using this compound as a scaffold in a drug discovery context.

Caption: Strategic use of this compound in a drug discovery cascade.

The hydrazine clubbed with heterocyclic rings has been explored for various therapeutic areas, including the development of potential antidiabetic agents.[5] The pyrazine-methyl-hydrazinyl combination provides a unique three-dimensional structure and electronic distribution that can be exploited to achieve specific interactions with biological targets.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its straightforward synthesis from commercially available precursors and the versatile reactivity of its hydrazinyl group make it an essential tool for researchers in medicinal chemistry. By enabling rapid access to diverse libraries of pyrazine derivatives, this compound serves as a foundational element in the discovery and development of next-generation therapeutics.

References

- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. Retrieved January 4, 2026, from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Retrieved January 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 19848-57-8 | UAA84857 [biosynth.com]

- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Purity and characterization of 2-Hydrazinyl-6-methylpyrazine

An In-depth Technical Guide to the Purity and Characterization of 2-Hydrazinyl-6-methylpyrazine

Foreword: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is one such critical building block. As a versatile heterocyclic scaffold, its pyrazine core is prevalent in numerous biologically active compounds, from kinase inhibitors to various therapeutic agents.[1][2][3][4] The hydrazinyl moiety offers a reactive handle for synthesizing a diverse library of derivative compounds, such as hydrazones and pyrazoles, which are themselves important pharmacophores.[5][6][7]

However, the utility of this intermediate is directly proportional to its purity and the rigor of its characterization. Undefined impurities can lead to unforeseen side reactions, introduce toxicological risks, and confound biological assay results, ultimately jeopardizing a research program. This guide provides a comprehensive framework for assessing the purity and confirming the structural integrity of this compound, grounded in established analytical principles and field-proven methodologies. We will explore not just the what but the why behind each analytical choice, empowering researchers to establish self-validating protocols for this crucial reagent.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The first step in defining a purity assessment strategy is to anticipate the potential impurities. These are most often process-related, stemming from the synthetic route used for its preparation. A common and efficient synthesis involves the nucleophilic aromatic substitution of a halogenated precursor, 2-chloro-6-methylpyrazine, with hydrazine hydrate.

This reaction, while effective, can generate a predictable set of impurities:

-

Unreacted Starting Material: Residual 2-chloro-6-methylpyrazine.

-

Byproducts of Over-reaction: Bis-substitution products where a second molecule of the pyrazine reacts with the already formed product.

-

Degradation Products: Hydrazine derivatives can be susceptible to oxidation or hydrolysis, especially under harsh reaction or workup conditions.

Therefore, a robust analytical workflow must be designed to separate and detect these specific species.

Purification Strategies: From Crude to High-Purity

Achieving high purity (>98%) typically requires a deliberate purification step following synthesis.

-

Recrystallization: This is the most common and cost-effective method for solid compounds. The choice of solvent is critical. A solvent system should be selected in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain either highly soluble or insoluble. Protic solvents like ethanol or isopropanol, or mixtures with water, are often good starting points. The efficacy of recrystallization is validated by analyzing the purity of the material before and after the process.

-

Column Chromatography: For removing closely related impurities that co-crystallize, silica gel column chromatography is the method of choice. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate or methanol, can effectively separate the target compound from both less polar starting materials and more polar byproducts.[8]

The Analytical Toolkit: A Multi-Modal Approach to Characterization

No single analytical technique is sufficient to fully characterize a compound. A combination of chromatographic and spectroscopic methods is essential to confirm identity, assess purity, and elucidate structure.

Chromatographic Purity Assessment: HPLC and GC-MS

Chromatography is the gold standard for quantifying purity and separating components in a mixture.[9][10]

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for a polar, non-volatile compound like this compound. A reverse-phase method is the logical choice.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid or a phosphate buffer.

-

Solvent B: Acetonitrile or Methanol.

-

-

Elution Method: A gradient elution is recommended to resolve both early and late-eluting impurities. For example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the λmax of the pyrazine chromophore, typically around 260-310 nm. A DAD allows for the acquisition of full UV spectra to aid in peak identification.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis and Interpretation: Inject the sample and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. This method should reliably separate the target compound from potential impurities like the 2-chloro precursor.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities. Hydrazine compounds can be challenging for GC due to their polarity and potential for thermal degradation.[13] However, derivatization can make the analysis more robust.[14]

Experimental Protocol: Impurity Profiling by GC-MS

-

Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).

-

Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a versatile choice for screening.[15]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). This program separates compounds based on their boiling points and interactions with the stationary phase.

-

Injector Temperature: 250°C.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.[16]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 m/z.

-

-

Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Methanol.

-

Analysis and Interpretation: The retention time helps separate components, while the mass spectrum provides a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST). This is highly effective for identifying the unreacted 2-chloro-6-methylpyrazine impurity.

Table 1: Representative Chromatographic Purity Data

| Method | Analyte | Retention Time (min) | Area % | Identity Confirmation |

| RP-HPLC | This compound | 8.5 | 99.2% | Co-injection with reference |

| Impurity A (likely 2-chloro-6-methylpyrazine) | 15.2 | 0.3% | Comparison to standard | |

| Impurity B (Unknown polar) | 3.1 | 0.5% | Requires further investigation | |

| GC-MS | 2-chloro-6-methylpyrazine | 11.8 | Detected | MS library match |

Spectroscopic Structural Confirmation

Spectroscopy provides the definitive evidence of molecular structure.

Mass Spectrometry (MS) confirms the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is ideal for this polar molecule.[17]

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.

-

Expected Result: For this compound (C₅H₈N₄, Molecular Weight: 124.14 g/mol ), the primary ion observed should be at m/z 125.15 [M+H]⁺.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation.[17][19][20]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable protons (e.g., from the -NHNH₂ group).

-

¹H NMR Acquisition: Acquire a standard proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the 'zgpg30' pulse program).

-

Data Processing and Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values.

Table 2: Predicted NMR Spectral Data for this compound (in DMSO-d₆)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | Pyrazine H-3 | ~7.8 | Singlet | Aromatic proton adjacent to two N atoms. |

| Pyrazine H-5 | ~7.5 | Singlet | Aromatic proton adjacent to one N and the methyl group. | |

| -NH- | ~7.0 - 8.0 | Broad Singlet | Exchangeable proton, position can vary. | |

| -NH₂ | ~4.0 - 5.0 | Broad Singlet | Exchangeable protons, position can vary. | |

| -CH₃ | ~2.3 | Singlet | Methyl group attached to the pyrazine ring.[21][22] | |

| ¹³C NMR | C-2 (C-NHNH₂) | ~160 | Singlet | Carbon attached to the electron-donating hydrazinyl group. |

| C-6 (C-CH₃) | ~155 | Singlet | Carbon attached to the methyl group. | |

| C-3 | ~130 | Singlet | Aromatic CH. | |

| C-5 | ~125 | Singlet | Aromatic CH. | |

| -CH₃ | ~20 | Singlet | Methyl carbon. |

Note: These are predicted values based on structurally similar pyrazine derivatives. Actual values should be confirmed experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the presence of key functional groups.[23][24][25]

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic absorption bands.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Hydrazine (-NHNH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1620 - 1580 | C=N / C=C Stretch | Pyrazine Ring |

| 1550 - 1450 | N-H Bend | Hydrazine (-NHNH₂) |

Workflow and Data Integration

A logical and systematic workflow ensures that all necessary data is collected for a comprehensive assessment of purity and identity.

Caption: Decision tree for the identification of an unknown impurity.

Conclusion

The rigorous characterization of this compound is not merely an academic exercise; it is a fundamental requirement for ensuring the quality, reproducibility, and safety of downstream research and development. By employing a multi-modal analytical strategy encompassing chromatography and spectroscopy, researchers can confidently verify the purity and structural identity of this valuable synthetic intermediate. The protocols and workflows outlined in this guide provide a robust framework for establishing a self-validating system of quality control, thereby upholding the principles of scientific integrity and accelerating the path of drug discovery.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

-

Cvijetić, I. N., et al. (2016). Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Journal of Applicable Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3. (a) FT-IR spectra of polymers. Retrieved from [Link]

-

Ma, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Retrieved from [Link]

- Kauthale, V. V., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research.

-

Ghorab, M. M., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Heterocycles. Retrieved from [Link]

-

Ma, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-methyl-4-phenyl-6-hydrazinopyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Dong, J., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Molecules. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine, 13925-09-2. Retrieved from [Link]

-

Acorn Pharmatech. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. Retrieved from [Link]

- Kumar, A., et al. (2021). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Sciences and Research.

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Glinkerman, C. M., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from [Link]

-

Ramotlhake, M., et al. (2024). Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]

- Al-Amiery, A. A., et al. (2021). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences.

-

Rodin, I., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Retrieved from [Link]

-

Al-Hujaily, E. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Future Medicinal Chemistry. Retrieved from [Link]

-

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure. Retrieved from [Link]

-

Zhang, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu. Retrieved from [Link]

- Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

-

ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Retrieved from [Link]

-

Dong, J., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). ResearchGate. Retrieved from [Link]

- Stankovi, M., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Journal of the Serbian Chemical Society.

-

PubChem. (n.d.). 2-Ethenyl-6-methylpyrazine. Retrieved from [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. Food and Chemical Toxicology. Retrieved from [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ETHYL-6-METHYLPYRAZINE. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. chemicaljournal.org [chemicaljournal.org]

- 8. jyoungpharm.org [jyoungpharm.org]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. ptfarm.pl [ptfarm.pl]

- 13. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]

- 14. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. This compound | 19848-57-8 | UAA84857 [biosynth.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. 2,6-Dimethylpyrazine(108-50-9) 1H NMR spectrum [chemicalbook.com]

- 22. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. dev.spectrabase.com [dev.spectrabase.com]

- 25. files01.core.ac.uk [files01.core.ac.uk]

The Multifaceted Therapeutic Potential of Pyrazine Derivatives: An In-depth Technical Guide for Drug Discovery

Abstract

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the significant biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each area, we delve into the underlying mechanisms of action, present relevant quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery and development endeavors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic nucleus.

Introduction to Pyrazine and its Derivatives

Pyrazine is a fundamental N-heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] The unique electronic properties conferred by the two nitrogen atoms, including their ability to act as hydrogen bond acceptors, contribute to the diverse pharmacological profiles of pyrazine derivatives.[3] These compounds have been successfully developed into clinically used drugs for various indications, underscoring their therapeutic importance.[3] This guide will systematically explore the key biological activities that make pyrazine derivatives a focal point of contemporary drug discovery research.

Anticancer Activity of Pyrazine Derivatives

The development of novel anticancer agents is a critical area of research, and pyrazine derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative effects against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrazine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins.

-

Modulation of the Bcl-2 Protein Family: Several pyrazine derivatives have been shown to modulate the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6][7] These proteins are key regulators of the intrinsic apoptotic pathway. Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, while pro-apoptotic members like Bax promote it. Certain pyrazine compounds can downregulate Bcl-2 and upregulate Bax, leading to an increased Bax/Bcl-2 ratio, which triggers the mitochondrial apoptotic cascade.[5][6][7]

-

Activation of Caspases: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Initiator caspases (e.g., caspase-9) are activated following the release of cytochrome c, which in turn activate executioner caspases (e.g., caspase-3).[6][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Western blot analysis is a common method to detect the cleavage and activation of these caspases.[6][8]

Below is a diagram illustrating the induction of apoptosis by pyrazine derivatives.

Caption: A streamlined workflow for evaluating antimicrobial pyrazine derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine derivative | Staphylococcus aureus | 32 | [9] |

| Triazolo[4,3-a]pyrazine derivative | Escherichia coli | 16 | [9] |

| Pyrazine-2-carboxylic acid derivative | Candida albicans | 3.125 | [10] |

Experimental Protocols

This is a standardized method for determining the MIC of an antimicrobial agent against bacteria.

Protocol:

-

Compound Preparation: Prepare a serial two-fold dilution of the pyrazine derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-